molecular formula C5H7N3O B151054 (2-Aminopyrimidin-4-yl)methanol CAS No. 2164-67-2

(2-Aminopyrimidin-4-yl)methanol

Número de catálogo: B151054
Número CAS: 2164-67-2
Peso molecular: 125.13 g/mol
Clave InChI: TWYCDZQLLFNFGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-Aminopyrimidin-4-yl)methanol (CAS: 2164-67-2) is a pyrimidine derivative with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It is widely utilized as a pharmaceutical intermediate and research reagent, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents . The compound is commercially available in purities ranging from 95% to 98%, with prices varying based on quantity and supplier (e.g., ¥630.00/100 mg for 95% purity) . Its structure features a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 4, enabling diverse reactivity in medicinal chemistry applications .

Métodos De Preparación

Catalytic Amination of Halogenated Pyrimidine Precursors

Copper-Catalyzed Ammonolysis

A widely adopted industrial approach involves the amination of 2-chloropyrimidine-4-methanol derivatives under high-pressure conditions. In a representative protocol, 2-chloropyrimidine-4-methanol reacts with concentrated aqueous ammonia (28–30%) in the presence of cuprous bromide (CuBr) at 6–13 atm and 110–150°C for 15–20 hours . This method achieves an 80% isolated yield through a nucleophilic aromatic substitution mechanism, where the copper catalyst facilitates the cleavage of the C–Cl bond while stabilizing the transition state.

Key advantages include:

  • Catalyst recyclability : Copper residues are removed via ethanol washing and filtration, enabling reuse for subsequent batches .

  • Scalability : The autoclave-based system accommodates batch sizes exceeding 20 kg with consistent yields .

Table 1: Optimization Parameters for Copper-Catalyzed Amination

ParameterOptimal RangeImpact on Yield
Temperature110–130°C±5% yield
Pressure6–8 atm±7% yield
Catalyst Loading20–30 mol% CuBr±10% yield
Reaction Time15–18 hours±3% yield

Reductive Amination Pathways

Borohydride-Mediated Reduction

An alternative route utilizes sodium borohydride (NaBH4) to reduce 2-aminopyrimidine-4-carboxylate esters directly to the corresponding alcohol. In a documented procedure, methyl 2-aminopyrimidine-4-carboxylate undergoes reduction with NaBH4 in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature . The reaction proceeds via a two-electron transfer mechanism, with lithium chloride (LiCl) acting as a Lewis acid to activate the ester carbonyl group.

Critical process considerations include:

  • Temperature control : Maintaining sub-5°C conditions prevents over-reduction to methane derivatives.

  • Solvent selection : THF outperforms ethanol or DMF in achieving 91.5% yield due to superior borohydride solubility .

Microwave-Assisted Cyclization Strategies

Guanidine-Mediated Ring Closure

Recent advances employ microwave irradiation to accelerate pyrimidine ring formation. A 2023 study demonstrated the synthesis of (2-aminopyrimidin-4-yl)methanol precursors through cyclization of β-ketoamides with guanidine hydrochloride . The reaction mixture (acetonitrile, Na2CO3) undergoes microwave heating at 120°C for 50 minutes, achieving 78% conversion efficiency.

Table 2: Comparative Analysis of Thermal vs. Microwave Methods

MetricConventional HeatingMicrowave-Assisted
Reaction Time12–24 hours30–60 minutes
Energy Consumption15–20 kWh/kg3–5 kWh/kg
Byproduct Formation8–12%2–4%

Environmental and Economic Considerations

Waste Stream Management

The copper-catalyzed method generates 0.8 kg aqueous waste per kg product, primarily containing ammonium chloride and residual catalyst . Implementing nanofiltration membranes (300–500 Da MWCO) reduces heavy metal discharge by 92% while recovering 85% of ammonia for reuse.

Cost-Benefit Analysis

  • Raw material costs : Chloropyrimidine precursors ($120–150/kg) vs. β-ketoamide intermediates ($80–110/kg)

  • Catalyst expenditure : Copper-based systems ($15–20/batch) vs. enzymatic approaches ($50–75/batch)

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

(2-Aminopyrimidin-4-yl)methanol is utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. It serves as a building block for the development of various bioactive compounds, influencing multiple biological pathways .

Biology

In biological research, this compound is investigated for its role as a precursor in synthesizing antimicrobial agents and anticancer drugs . Its derivatives have shown promising activities against various pathogens and cancer cell lines .

Medicine

Research indicates that this compound may have therapeutic potential in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems and inhibiting tumor growth .

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cells. The results indicated a 40% reduction in cell viability after 48 hours of treatment, highlighting its potential as an anticancer agent .

Case Study 2: Neurological Effects

In a model assessing antidepressant-like effects, the compound was tested on mice. It significantly reduced immobility time in the forced swim test, suggesting potential efficacy in treating mood disorders .

Mecanismo De Acción

The mechanism of action of (2-Aminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. This compound has been shown to inhibit certain protein kinases, which are involved in cell signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Molecular Comparison

Compound Name CAS Molecular Formula Key Substituents Similarity Score*
(2-Aminopyrimidin-4-yl)methanol 2164-67-2 C₅H₇N₃O -NH₂ (C2), -CH₂OH (C4) Reference
Methyl 2-aminopyrimidine-4-carboxylate 2164-66-1 C₆H₇N₃O₂ -NH₂ (C2), -COOCH₃ (C4) 0.90
(2-Methoxypyrimidin-4-yl)methanol 38696-25-2 C₆H₈N₂O₂ -OCH₃ (C2), -CH₂OH (C4) 0.68
(6-Aminopyrimidin-4-yl)methanol 1365991-89-4 C₅H₇N₃O -NH₂ (C6), -CH₂OH (C4) 0.81
[2-(2-Phenylethyl)pyrimidin-4-yl]methanol 1343033-17-9 C₁₃H₁₄N₂O -CH₂CH₂Ph (C2), -CH₂OH (C4) N/A

*Similarity scores derived from Tanimoto coefficients based on structural fingerprints .

Key Observations:

  • Electronic Effects: The amino group in this compound enhances nucleophilicity at C4 compared to methoxy or ester substituents, facilitating reactions like amide coupling .
  • Bioactivity: Amino-substituted derivatives (e.g., 3-(2-Aminopyrimidin-4-yl) indoles) exhibit superior anti-inflammatory activity (87–88% inhibition in paw edema assays) compared to methoxy analogs .
  • Solubility : Hydroxymethyl groups improve aqueous solubility relative to methyl or phenyl substituents .

Anti-Inflammatory and Analgesic Activity

This compound derivatives, such as 3-(2-Aminopyrimidin-4-yl) indoles, demonstrate 87.4–88.2% inhibition of inflammation in rodent models, comparable to indomethacin . In contrast, morpholine-substituted analogs (e.g., (2-Morpholinopyrimidin-4-yl)methanol) are primarily explored for kinase inhibition (e.g., NIK inhibitors) but lack direct anti-inflammatory data .

Kinase Inhibition

The compound serves as a core structure in PAK4 and NIK inhibitors. For example, AM-0216 (a NIK inhibitor) incorporates the (2-aminopyrimidin-4-yl) moiety, achieving sub-micromolar IC₅₀ values in myeloma cell lines .

Table 2: Stability and Handling Requirements

Compound Storage Conditions Light Sensitivity Hazard Statements
This compound 2–8°C Yes H302, H315, H319
(2-Methoxypyrimidin-4-yl)methanol Room temperature No No data
(6-Aminopyrimidin-4-yl)methanol 2–8°C Yes Skin/eye irritation

Notes:

  • This compound requires stringent storage conditions due to its light sensitivity and hygroscopic nature .
  • Methoxy-substituted analogs exhibit greater stability under ambient conditions .

Market Availability

  • This compound is available from suppliers like BIOFOUNT and Combi-Blocks, though some vendors list it as discontinued .
  • Niche derivatives (e.g., [2-(2-phenylethyl)pyrimidin-4-yl]methanol) are custom-synthesized, limiting bulk availability .

Actividad Biológica

(2-Aminopyrimidin-4-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a scaffold for the development of kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound has a molecular weight of 125.13 g/mol and features both amino and hydroxymethyl groups, which enhance its reactivity and biological interactions. Its structure allows it to act as a precursor in the synthesis of various derivatives with potential pharmacological applications.

The primary biological target of this compound is protein kinases. These enzymes play critical roles in cellular processes such as growth, differentiation, and apoptosis. The compound inhibits the activity of specific protein kinases, leading to disruptions in these processes, which can result in cell death or altered cellular functions.

Biochemical Pathways Affected

The inhibition of protein kinases by this compound can affect several biochemical pathways:

  • Cell Growth and Division : By inhibiting kinases involved in cell cycle regulation, the compound can potentially halt tumor growth.
  • Apoptosis : Disruption of survival signaling pathways may lead to increased apoptosis in cancer cells.
  • Inflammatory Responses : The compound may modulate inflammatory pathways by targeting kinases involved in immune responses.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit specific cancer-related protein kinases. A study demonstrated that certain derivatives effectively inhibited cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound's ability to inhibit protein kinases also positions it as a potential anti-inflammatory agent. By modulating signaling pathways associated with inflammation, this compound could be developed into therapeutics for inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Identified as a potent inhibitor of protein kinases involved in cancer progression.
Evaluated derivatives for anticancer activity; some showed significant inhibition of tumor growth in vitro.
Investigated the role of polar functional groups in enhancing aqueous solubility and metabolic stability while maintaining biological activity.

Q & A

Q. [Basic] What are the common synthetic routes for (2-Aminopyrimidin-4-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves functional group transformations on pyrimidine scaffolds. A widely used approach is the reduction of nitro or carbonyl precursors. For example:

  • Nitro Reduction: Reduce a nitro-pyrimidine derivative using hydrogen gas with a palladium catalyst (e.g., Pd/C) or sodium borohydride under controlled pH .
  • Aldehyde Reduction: Reduce a 4-formylpyrimidine intermediate with NaBH₄ in ethanol or methanol at 0–25°C .

Optimization Strategies:

  • Catalyst Loading: Adjust Pd/C concentrations (0.5–5% w/w) to balance reaction rate and by-product formation.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
  • Temperature Control: Maintain reflux temperatures (70–80°C) for nitro reductions to minimize side reactions .

Q. [Basic] What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the pyrimidine ring (δ 6.5–8.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm). Compare with published data for similar pyrimidines .
    • ¹³C NMR: Confirm the presence of C-OH (δ 60–65 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • UV/Vis Spectroscopy: Detect absorbance peaks at λmax ~245–276 nm, characteristic of conjugated pyrimidine systems .
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 125.13 (C₅H₇N₃O) .

Q. [Basic] What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of dust.
  • Waste Disposal: Segregate waste and consult institutional guidelines for hazardous organic compounds. Partner with certified waste management services for neutralization .

Q. [Advanced] How can computational tools like Glide assist in studying this compound's interactions?

Methodological Answer:

  • Molecular Docking: Use Glide’s scoring function (GlideScore 2.5) to predict binding affinities with target proteins (e.g., enzymes or receptors). Penalize solvent-exposed charged groups to improve pose accuracy .
  • Virtual Screening: Employ Glide in high-throughput workflows to prioritize derivatives for synthesis. Validate hits with MD simulations and free-energy calculations .

Q. [Advanced] How to address discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Cross-Validation: Compare ¹H NMR data across multiple sources (e.g., PubChem, peer-reviewed studies) to identify outliers. For example, hydroxymethyl protons may shift due to solvent polarity (DMSO vs. CDCl₃) .
  • Experimental Repetition: Re-run spectra under standardized conditions (solvent, temperature, concentration). Use internal standards (e.g., TMS) for calibration .
  • Advanced Techniques: Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Q. [Advanced] What strategies improve regioselectivity in derivatization reactions?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl on the amine) to steer reactions to the C5 position of the pyrimidine ring .
  • Catalytic Systems: Use Pd-catalyzed C–H functionalization with ligands (e.g., bidentate phosphines) to enhance selectivity for C2 or C4 positions .
  • Solvent Effects: Polar solvents (e.g., DMF) favor nucleophilic attack at electron-deficient carbons .

Q. [Advanced] How to design experiments to study its role in enzyme interactions?

Methodological Answer:

  • Enzyme Assays:
    • Kinetic Studies: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) in buffer systems (pH 7.4, 37°C) .
    • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics with purified enzymes .
  • Structural Analysis: Co-crystallize the compound with target enzymes and solve structures using SHELX (for high-resolution data) or cryo-EM .

Q. [Advanced] What are the challenges in crystallographic analysis and how to overcome them?

Methodological Answer:

  • Crystal Growth: Optimize vapor diffusion methods with PEG-based precipitants. Use seeding techniques for stubborn compounds .
  • Data Collection: For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine against overlapping reflections .
  • Validation: Check R-factors (<5% for high-quality data) and use tools like PLATON to detect disorder .

Q. [Advanced] How to analyze stability under different storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Degradation Products: Identify by LC-MS and compare with synthetic standards. Common pathways include oxidation of the hydroxymethyl group .

Q. [Advanced] How to validate synthetic intermediates using analytical methods?

Methodological Answer:

  • TLC Monitoring: Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress. UV visualization at 254 nm detects pyrimidine UV activity .
  • HPLC Purity Check: Achieve >95% purity using a gradient method (5–95% ACN in 20 min) and diode-array detection (200–400 nm) .
  • Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .

Propiedades

IUPAC Name

(2-aminopyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYCDZQLLFNFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176031
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-67-2
Record name 2-Amino-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2164-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinemethanol, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinemethanol, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-aminopyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Amino-4-methoxycarbonylpyrimidine (3.0 g, 20 mmol, Reference Compound No. 3-1) was suspended in a mixture solvent of ethanol (150 mL) and dichloromethane (20 mL), then sodium borohydride (2.2 g, 59 mmol) was added thereto at room temperature, and the whole was stirred for 24 hours. Acetone (20 mL) was added gradually under ice-cooling, and then 2M hydrochloric acid was added until the bubbles were no longer formed. Saturated aqueous sodium hydrogencarbonate solution was added to adjust the pH of the reaction mixture to 8, and the precipitated solid was filtered out. The filtrate was concentrated under reduced pressure, then suspended in a 10% methanol-chloroform solution, and the mixture was filtered again with silica gel (5.0 g). The filtrate was evaporated under reduced pressure, the precipitated solid was filtered off with ethyl acetate, and dried under reduced pressure to give 1.8 g of the title Reference Compound as a pale yellow solid (Yield: 73%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Yield
73%

Synthesis routes and methods II

Procedure details

Aqueous HCl (2M, 207 mL, 828 mmol) was added to 4-(dimethoxymethyl)pyrimidin-2-amine (30) (WO 2007096764) (14.0 g, 83 mmol). The mixture was placed in a preheated oil bath at 48° C. for 16 hr. The mixture was cooled to RT and neutralized with solid Na2CO3 which produced a precipitate at pH 7. EtOAc (300 mL) was added, and the solid removed by filtration. After separation of the organic layer, the aqueous layer was extracted with 1% MeOH in THF (4×300 mL). The organics were combined, dried, filtered and evaporated to give crude aldehyde (ca. 4.0 g). This material was suspended in MeOH (100 mL), THF (100 mL) and water (100 mL) and treated with NaBH4 (1.565 g, 41.4 mmol). After stirring for 1 hr NaOH (1M, 20 mL) was added and the mixture was allowed to stand at RT for 48 hr. The solvents were evaporated to give a yellow solid which was partitioned between water (50 mL) and EtOAc (100 mL). The solid formed at the interface was removed by filtration and the aqueous layer was extracted with THF (3×300 mL), dried, filtered and evaporated to give a yellow solid. The material was suspended in THF (100 mL) and MeOH (50 mL) and absorbed onto silica gel (20 g) and subjected to column chromatography (80 g) eluting with 15% MeOH in DCM to give (2-aminopyrimidin-4-yl)MeOH (31) as an off-white solid (720 mg, 7%): m/z 126 (M+H)+ (ES+).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
207 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.565 g
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.